

Spectral Analysis of 1-Methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methyl-1H-pyrazole-4-carbaldehyde

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This technical guide provides a comprehensive overview of the spectral data for **1-Methyl-1H-pyrazole-4-carbaldehyde** ($C_5H_6N_2O$), a key heterocyclic building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural features of **1-Methyl-1H-pyrazole-4-carbaldehyde** have been elucidated using various spectroscopic techniques. The key quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.8	s	1H	H-C=O
~8.1	s	1H	H-5
~7.9	s	1H	H-3
~3.9	s	3H	N-CH ₃

Note: The predicted ¹H NMR data is based on the analysis of structurally similar pyrazole-4-carbaldehyde derivatives.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~185.0	C=O
~142.0	C-5
~135.0	C-3
~120.0	C-4
~39.0	N-CH ₃

Note: The ¹³C NMR data is based on known shifts for pyrazole rings and the expected deshielding effect of the aldehyde group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **1-Methyl-1H-pyrazole-4-carbaldehyde** was obtained using a Bruker IFS 85 instrument with the film technique.^[1]

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920	Medium	C-H stretch (aromatic and methyl)
~2820, ~2720	Weak	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (conjugated aldehyde)
~1540	Medium	C=N stretch (pyrazole ring)
~1460	Medium	C-H bend (methyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

GC-MS Spectral Data

m/z	Relative Intensity	Assignment
110	High	[M] ⁺ (Molecular Ion)
109	High	[M-H] ⁺
81	Medium	[M-CHO] ⁺
54	Medium	[C ₃ H ₄ N] ⁺
42	High	[C ₂ H ₂ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for pyrazole derivatives, including **1-Methyl-1H-pyrazole-4-carbaldehyde**.

NMR Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- **Referencing:** Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

- **Sample Preparation:** For the film technique, a small amount of the liquid sample is pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Data Acquisition:** The IR spectrum is recorded using an FTIR spectrometer, such as a Bruker IFS 85.^[1]
- **Analysis:** The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

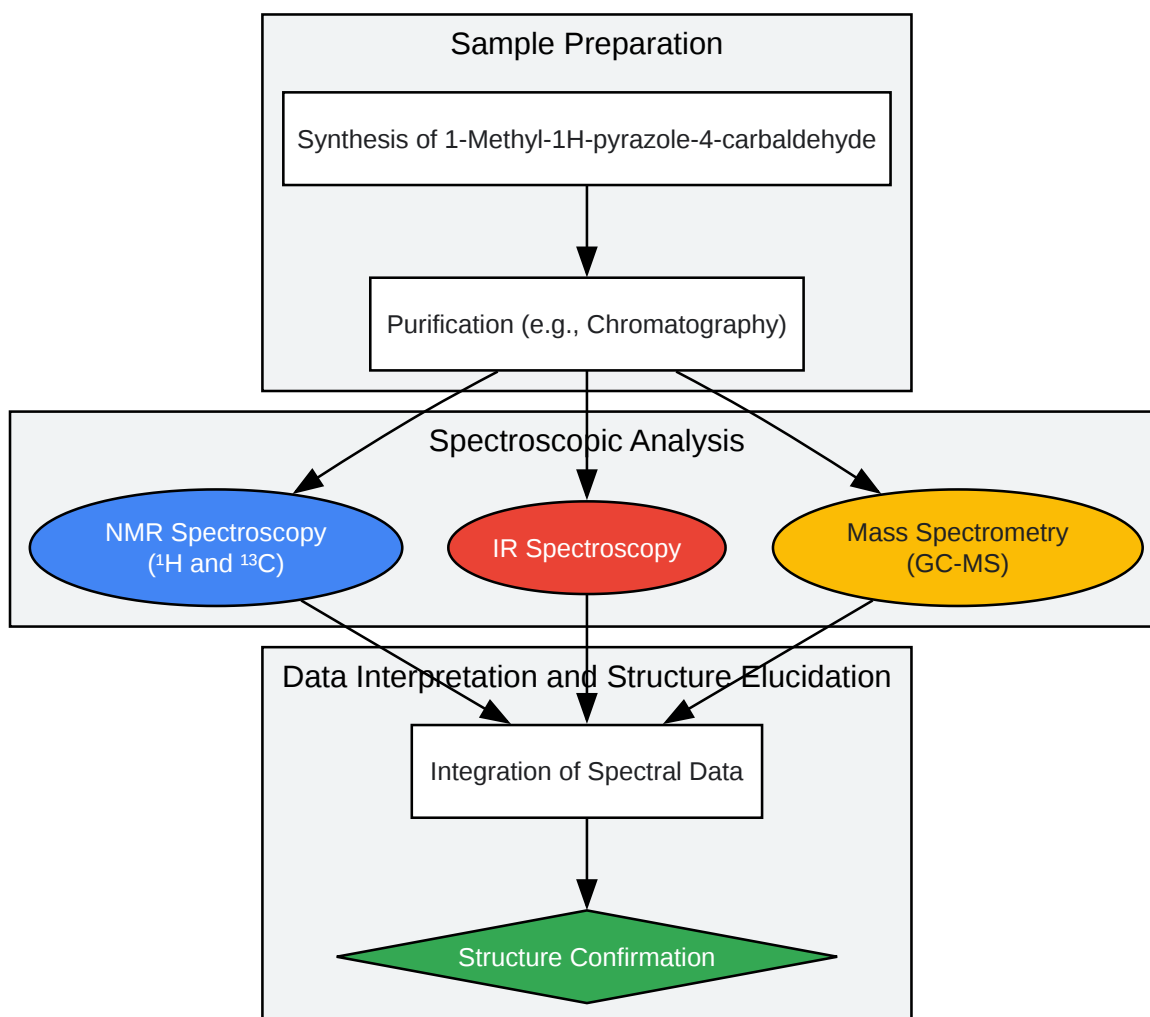
Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- **Chromatographic Separation:** The sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.
- **Mass Analysis:** The separated compound is then introduced into the mass spectrometer (MS) where it is ionized (typically by electron impact) and the resulting ions are separated based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of **1-Methyl-1H-pyrazole-4-carbaldehyde** is illustrated in the diagram below.

Workflow for Spectroscopic Analysis of 1-Methyl-1H-pyrazole-4-carbaldehyde



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Caption: A flowchart illustrating the general workflow from sample preparation to structural confirmation using various spectroscopic techniques.

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References

- 1. 1-Methyl-1H-pyrazole-4-carbaldehyde | C₅H₆N₂O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]
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